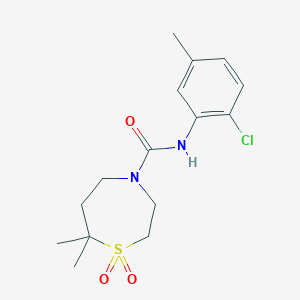
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, commonly known as DM4, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DM4 belongs to a class of compounds known as maytansinoids, which are derived from the Maytenus plant. The compound has demonstrated potent cytotoxicity against a range of cancer cell lines, making it a promising candidate for further research.
作用機序
DM4 works by binding to tubulin, a protein that is essential for microtubule formation. The compound disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death. DM4 is considered a potent cytotoxic agent because it has a high binding affinity for tubulin, which allows it to selectively target cancer cells.
Biochemical and Physiological Effects
DM4 has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process by which cells undergo programmed cell death. DM4 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply to grow and spread.
実験室実験の利点と制限
DM4 has several advantages for use in lab experiments. The compound is highly potent, which allows for low concentrations to be used in experiments. This reduces the risk of non-specific effects and increases the specificity of the results. DM4 is also relatively stable, which allows for easy storage and handling.
One limitation of DM4 is its toxicity. The compound is highly cytotoxic and can be harmful to researchers if not handled properly. This requires the use of appropriate safety measures, such as protective clothing and equipment. Another limitation is the complexity of the synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on DM4. One area of interest is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production, which would make DM4 more accessible for research and potential clinical use.
Another area of interest is the development of new drug delivery methods for DM4. The compound has shown promising results in preclinical studies, but its potential clinical use is limited by its toxicity. New drug delivery methods, such as targeted nanoparticles, could help to reduce the toxicity of DM4 and increase its efficacy.
Finally, there is a need for further research into the mechanisms of action of DM4. While the compound has been shown to disrupt microtubule dynamics, there is still much to be learned about its effects on cellular signaling pathways and other biological processes. This could lead to the development of new therapeutic strategies for cancer treatment.
合成法
DM4 is synthesized from the natural product maytansine, which is obtained from the Maytenus plant. The synthesis involves several steps, including acylation, reduction, and cyclization. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
DM4 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. DM4 works by disrupting microtubule dynamics, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death.
特性
IUPAC Name |
N-(3-ethyl-4-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-14-12-15(7-6-13(14)2)18-16(20)19-9-8-17(3,4)23(21,22)11-10-19/h6-7,12H,5,8-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDNGOZUIMBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)N2CCC(S(=O)(=O)CC2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

